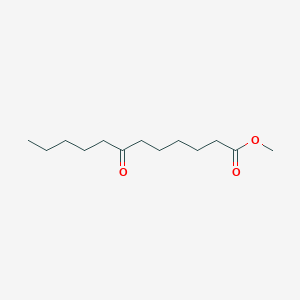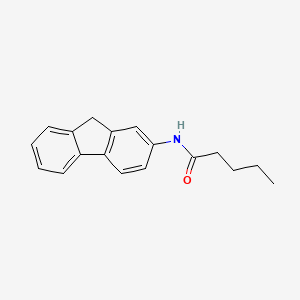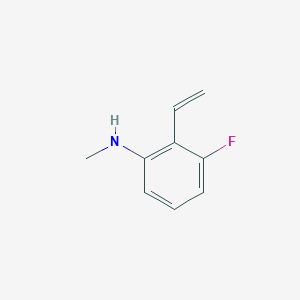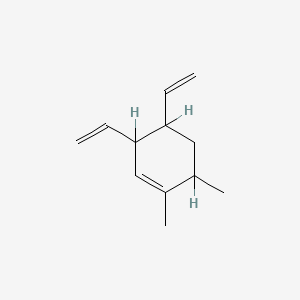
1,6-Dimethyl-3,4-divinyl-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is an organic compound with the molecular formula C12H18 It is a cyclohexene derivative characterized by the presence of two methyl groups at positions 1 and 6, and two vinyl groups at positions 3 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction between 1,3-butadiene and 1,4-dimethyl-1,3-cyclohexadiene under controlled conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further improve the sustainability of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-3,4-divinyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl and vinyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-3,4-divinyl-1-cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as a monomer in polymerization reactions.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene involves its interaction with various molecular targets and pathways. The vinyl groups can undergo addition reactions with electrophiles, while the methyl groups can participate in steric interactions that influence the compound’s reactivity. The compound’s unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dimethyl-3,4-dihydroxy-1-cyclohexene: Similar structure but with hydroxyl groups instead of vinyl groups.
1,6-Dimethyl-3,4-dichloro-1-cyclohexene: Similar structure but with chlorine atoms instead of vinyl groups.
1,6-Dimethyl-3,4-dimethoxy-1-cyclohexene: Similar structure but with methoxy groups instead of vinyl groups.
Uniqueness
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential applications. The vinyl groups provide sites for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61142-14-1 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3,4-bis(ethenyl)-1,6-dimethylcyclohexene |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h5-7,10-12H,1-2,8H2,3-4H3 |
InChI-Schlüssel |
VTXVMAQBEQLHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C=C1C)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


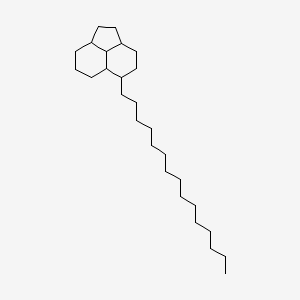

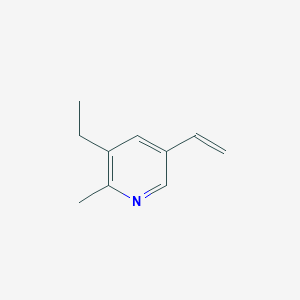
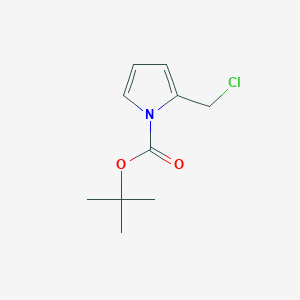
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
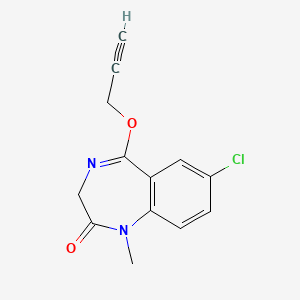
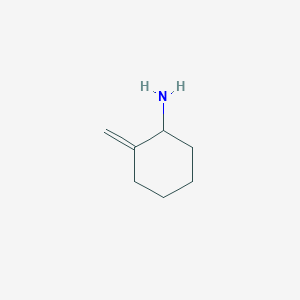
![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
